AC-Dab(boc)-OH
Overview
Description
AC-Dab(boc)-OH, also known as N-α-(tert-Butoxycarbonyl)-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.
Scientific Research Applications
AC-Dab(boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.
Material Science: Incorporated into the design of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Dab(boc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with the tert-butoxycarbonyl group. This can be achieved through the reaction of 2,4-diaminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
AC-Dab(boc)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Deprotection: 2,4-diaminobutyric acid.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted derivatives of 2,4-diaminobutyric acid.
Mechanism of Action
The mechanism of action of AC-Dab(boc)-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
AC-Dab(boc)-OH can be compared with other protected amino acid derivatives, such as:
N-α-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar in structure but with an additional methylene group in the side chain.
N-α-(tert-Butoxycarbonyl)-L-ornithine (Boc-Orn-OH): Similar but with one less methylene group in the side chain.
N-α-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH): Contains a guanidino group instead of an amino group.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other protected amino acids. Its shorter side chain and the presence of two amino groups make it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOMLJGTABQBQW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427140 | |
Record name | Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201351-32-8 | |
Record name | Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.